molecular formula C18H14N2O4 B11110856 (5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B11110856
M. Wt: 322.3 g/mol
InChI Key: FIHYEPLLKDUHDI-XNTDXEJSSA-N
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Description

(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of 4-hydroxybenzaldehyde with 1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the diazinane trione core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(4-hydroxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
  • (5E)-5-[(4-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Uniqueness

The presence of the 3-methylphenyl group in (5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione distinguishes it from other similar compounds. This structural variation can influence its chemical reactivity and biological activity, making it a unique compound for various applications.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H14N2O4/c1-11-3-2-4-13(9-11)20-17(23)15(16(22)19-18(20)24)10-12-5-7-14(21)8-6-12/h2-10,21H,1H3,(H,19,22,24)/b15-10+

InChI Key

FIHYEPLLKDUHDI-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/C(=O)NC2=O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)NC2=O

Origin of Product

United States

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